molecular formula C25H50 B14261020 2,6,10,14-Tetramethyl-7-(3-methylpentyl)pentadec-5-ene CAS No. 141098-37-5

2,6,10,14-Tetramethyl-7-(3-methylpentyl)pentadec-5-ene

Cat. No.: B14261020
CAS No.: 141098-37-5
M. Wt: 350.7 g/mol
InChI Key: BQYVYTVTVXIDKT-UHFFFAOYSA-N
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Description

2,6,10,14-Tetramethyl-7-(3-methylpentyl)pentadec-5-ene is a highly branched isoprenoid (HBI) alkene. This compound is notable for its complex structure, which includes multiple methyl groups and a pentadecene backbone. It is often studied for its stability and abundance in various environmental samples, making it a useful tracer in palaeoceanographic reconstructions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,10,14-Tetramethyl-7-(3-methylpentyl)pentadec-5-ene typically involves the use of isoprenoid precursors. The process generally includes multiple steps of alkylation and dehydrogenation to introduce the necessary methyl groups and double bonds. Specific reaction conditions, such as temperature and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. when produced, it often involves large-scale organic synthesis techniques, including the use of high-pressure reactors and advanced purification methods to ensure the compound’s stability and purity .

Chemical Reactions Analysis

Types of Reactions

2,6,10,14-Tetramethyl-7-(3-methylpentyl)pentadec-5-ene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various alcohols, ketones, and halogenated derivatives. These products are often used in further chemical synthesis or as intermediates in industrial processes .

Scientific Research Applications

2,6,10,14-Tetramethyl-7-(3-methylpentyl)pentadec-5-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6,10,14-Tetramethyl-7-(3-methylpentyl)pentadec-5-ene involves its interaction with various molecular targets. In biological systems, it may interact with lipid membranes, altering their fluidity and function. The compound’s multiple methyl groups and double bonds allow it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,6,10,14-Tetramethyl-7-(3-methylpentyl)pentadecane
  • 2,6,10,14-Tetramethyl-7-(3-methylpent-4-enyl)-pentadec-5(Z/E)-en-4-ols

Uniqueness

Compared to similar compounds, 2,6,10,14-Tetramethyl-7-(3-methylpentyl)pentadec-5-ene is unique due to its specific double bond position and the presence of multiple methyl groups. These structural features contribute to its stability and make it a valuable compound for various scientific applications .

Properties

CAS No.

141098-37-5

Molecular Formula

C25H50

Molecular Weight

350.7 g/mol

IUPAC Name

2,6,10,14-tetramethyl-7-(3-methylpentyl)pentadec-5-ene

InChI

InChI=1S/C25H50/c1-9-22(6)16-18-25(24(8)15-11-13-21(4)5)19-17-23(7)14-10-12-20(2)3/h15,20-23,25H,9-14,16-19H2,1-8H3

InChI Key

BQYVYTVTVXIDKT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCC(CCC(C)CCCC(C)C)C(=CCCC(C)C)C

Origin of Product

United States

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